molecular formula C7H15NO B14916873 3-(Ethylamino)-1-methyl-cyclobutanol

3-(Ethylamino)-1-methyl-cyclobutanol

Cat. No.: B14916873
M. Wt: 129.20 g/mol
InChI Key: YKGSTFVWRIAUOK-UHFFFAOYSA-N
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Description

3-(Ethylamino)-1-methylcyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an ethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-1-methylcyclobutan-1-ol typically involves the reaction of cyclobutanone with ethylamine under controlled conditions. The reaction proceeds via nucleophilic addition of the ethylamine to the carbonyl group of the cyclobutanone, followed by reduction to yield the desired product. The reaction conditions often include the use of a suitable solvent such as ethanol and a reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of 3-(Ethylamino)-1-methylcyclobutan-1-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-1-methylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The ethylamino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(Ethylamino)-1-methylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Ethylamino)-1-methylcyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)-1-methylcyclobutan-1-ol: Similar structure but with a methylamino group instead of an ethylamino group.

    3-(Ethylamino)-1-ethylcyclobutan-1-ol: Similar structure but with an ethyl group instead of a methyl group on the cyclobutane ring.

Uniqueness

3-(Ethylamino)-1-methylcyclobutan-1-ol is unique due to the combination of its ethylamino and methyl substituents on the cyclobutane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(ethylamino)-1-methylcyclobutan-1-ol

InChI

InChI=1S/C7H15NO/c1-3-8-6-4-7(2,9)5-6/h6,8-9H,3-5H2,1-2H3

InChI Key

YKGSTFVWRIAUOK-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC(C1)(C)O

Origin of Product

United States

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